molecular formula C11H13ClN2 B1430343 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1505757-71-0

6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1430343
CAS No.: 1505757-71-0
M. Wt: 208.69 g/mol
InChI Key: ZJVRTAJCLNQYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline” is a chemical compound with the molecular formula C11H13ClN2 . It has a molecular weight of 208.69 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13ClN2/c12-8-1-4-11-10(7-8)13-5-6-14(11)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Properties

The preparation and reactivity of quinoxaline derivatives are key areas of interest. Research has demonstrated methods for synthesizing compounds with similar structural frameworks, highlighting the versatility of quinoxalines in chemical synthesis. For instance, Williamson and Ward (2005) detailed the cyclization of N-(1,1-dimethylpropargyl) anilines to yield 6-substituted-2,2-dimethyl-1,2-dihydroquinolines, showing the reactivity of the heterocyclic ring and its potential modifications through chlorination and dechlorination processes (Williamson & Ward, 2005). Additionally, Kim, Choi, and Lim (2003) explored the synthesis and tautomerism of novel quinoxalines, indicating the chemical behavior and transformation capabilities of quinoxaline derivatives (Kim, Choi, & Lim, 2003).

Physicochemical Studies

Investigations into the physicochemical properties of related compounds provide insights into the solubility, melting points, and dissociation characteristics, which are crucial for pharmaceutical formulation and material science applications. The study on the melting and dissociation properties of a related quinolone derivative by Yin Qiuxiang (2002) offers an example of how understanding these properties can improve crystallization and purification processes in drug manufacturing (Yin Qiuxiang, 2002).

Potential Pharmaceutical Applications

Quinoxaline derivatives have been explored for their antimicrobial and neuropharmacological activities. For example, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a quinoline derivative, evaluating their antifungal and antibacterial activities. Their research highlights the potential of quinoxaline derivatives in developing new antimicrobial agents (Patel & Patel, 2010). Similarly, Olayiwola, Obafemi, and Taiwo (2007) investigated the neuropharmacological effects of quinoxalinone derivatives, indicating their potential in addressing various central nervous system disorders (Olayiwola, Obafemi, & Taiwo, 2007).

Safety and Hazards

The safety information for “6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

7-chloro-4-cyclopropyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-8-1-4-11-10(7-8)13-5-6-14(11)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVRTAJCLNQYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.